2-Amino-4-chloro-N-cyclopropylbenzamide
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Overview
Description
2-Amino-4-chloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . It appears as a white or off-white crystalline solid and is soluble in common organic solvents . This compound is significant in various fields, including organic synthesis and agriculture.
Preparation Methods
The synthesis of 2-Amino-4-chloro-N-cyclopropylbenzamide can be achieved through multiple routes. One common method involves the reaction of benzoyl chloride with cyclopropylamine to form 4-amino-N-cyclopropylbenzoyl chloride. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield this compound . The reaction conditions typically involve the use of an appropriate solvent and maintaining a controlled temperature to ensure the desired product’s formation.
Chemical Reactions Analysis
2-Amino-4-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Amination: The amino group allows for further functionalization through amination reactions.
Common reagents used in these reactions include bases like sodium hydroxide and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-chloro-N-cyclopropylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
Agriculture: The compound is used in plant protection to control various pests and pathogens.
Pharmaceutical Research: It is investigated for potential therapeutic applications, although specific details on its medicinal uses are limited.
Mechanism of Action
The exact mechanism of action for 2-Amino-4-chloro-N-cyclopropylbenzamide is not well-documented. its functional groups suggest it may interact with biological targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The molecular pathways involved would depend on the specific application and target organism or system.
Comparison with Similar Compounds
2-Amino-4-chloro-N-cyclopropylbenzamide can be compared to other benzamide derivatives, such as:
2-Amino-4-chlorobenzoic acid: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and applications.
4-Amino-2-chloro-N-cyclopropylbenzamide:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and application potential.
Properties
CAS No. |
63887-20-7 |
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Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-amino-4-chloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H11ClN2O/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) |
InChI Key |
OSYHQZRVVFBTEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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